Kinetic Discrimination by Natural Polymerases: tTTP vs. dTTP Incorporation Efficiency
The triphosphate form of 1-(alpha-L-threofuranosyl)thymine (tTTP) is incorporated by DNA polymerases with markedly different kinetic parameters compared to natural thymidine triphosphate (dTTP). Steady-state kinetic analysis reveals that for Vent (exo–) DNA polymerase, tTTP exhibits a 2.2-fold higher Km (1.16 ± 0.31 µM vs. 0.53 ± 0.13 µM) and a 5.4-fold lower kcat (1.74 ± 0.14 min⁻¹ vs. 9.46 ± 0.66 min⁻¹) relative to dTTP [1]. For HIV reverse transcriptase, tTTP shows a 2.8-fold higher Km (7.3 ± 3.3 µM vs. 2.63 ± 0.43 µM) and a 9.6-fold lower kcat (0.068 ± 0.008 min⁻¹ vs. 0.65 ± 0.02 min⁻¹) [1]. This indicates that natural polymerases recognize tTTP as a substrate but with substantially reduced catalytic efficiency, requiring tailored enzymatic systems for efficient TNA synthesis.
| Evidence Dimension | Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for nucleotide incorporation |
|---|---|
| Target Compound Data | Vent: Km = 1.16 ± 0.31 µM, kcat = 1.74 ± 0.14 min⁻¹; HIV RT: Km = 7.3 ± 3.3 µM, kcat = 0.068 ± 0.008 min⁻¹ |
| Comparator Or Baseline | dTTP (natural thymidine triphosphate): Vent: Km = 0.53 ± 0.13 µM, kcat = 9.46 ± 0.66 min⁻¹; HIV RT: Km = 2.63 ± 0.43 µM, kcat = 0.65 ± 0.02 min⁻¹ |
| Quantified Difference | Vent: 2.2× higher Km, 5.4× lower kcat; HIV RT: 2.8× higher Km, 9.6× lower kcat |
| Conditions | Steady-state kinetic assay using Vent (exo–) DNA polymerase and HIV-1 reverse transcriptase with DNA template/primer hybrid |
Why This Matters
Quantifies the requirement for engineered polymerases (e.g., Kod-RI) when using 1-(alpha-L-threofuranosyl)thymine in enzymatic TNA synthesis, as natural enzymes exhibit poor catalytic efficiency.
- [1] Kempeneers, V.; Renders, M.; Froeyen, M.; Herdewijn, P. Recognition of threosyl nucleotides by DNA and RNA polymerases. Nucleic Acids Res. 2003, 31, 6221–6226. Table 2. View Source
